![molecular formula C19H18N2O2 B2548562 N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide CAS No. 883964-47-4](/img/structure/B2548562.png)

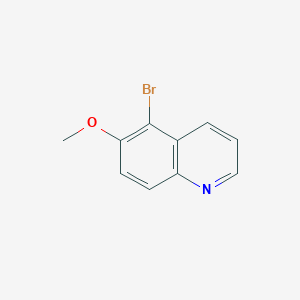

N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

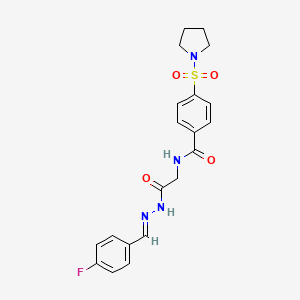

N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide, also known as MQA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MQA is a quinoline derivative that has been synthesized through a series of chemical reactions, and it exhibits unique biochemical and physiological effects that make it an attractive candidate for further investigation.

Aplicaciones Científicas De Investigación

- Synthesis : Researchers have developed continuous flow microreactor systems to synthesize compound 1. By selectively acylating 4-methylbenzene-1,3-diamine (compound 2) with benzoic anhydride, they obtained compound 1. The process involves addressing the challenge of parallel and serial by-products due to the different chemical environments of the two amine groups in compound 2 .

- Kinetics Study : Through kinetic modeling, researchers determined reaction rate constants, activation energies, and pre-exponential factors. This allowed them to optimize reaction conditions, achieving an impressive 85.7% yield of compound 1 within just 10 minutes in the microreactor system .

- Evaluation : Researchers have assessed the in vitro antiproliferative activities of synthesized compounds containing the N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide core. Some of these compounds demonstrated effective activities against HeLa, MCF-7, and HT-29 cancer cell lines .

- Compound 21 : N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide (compound 21) exhibited significant inhibition of growth in the SK-MEL-2 cell line, with an IC50 value of 4.27 µg/mL .

Medicinal Chemistry and Drug Development

Antiproliferative Activities

Cytotoxic Properties

Analgesic Activity

Propiedades

IUPAC Name |

N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-8-10-14(11-9-12)17-18(23)15-6-4-5-7-16(15)21(3)19(17)20-13(2)22/h4-11H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQFTIPKMJWERI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3C2=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)

![N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2548486.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2548487.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)

![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)

![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)